molecular formula C5H6ClN3 B2400876 3-Chloro-4-hydrazinylpyridine CAS No. 23589-59-5

3-Chloro-4-hydrazinylpyridine

Cat. No.: B2400876
CAS No.: 23589-59-5
M. Wt: 143.57
InChI Key: PWLPDTCXZOVJBP-UHFFFAOYSA-N
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Description

3-Chloro-4-hydrazinylpyridine is a chemical compound with the molecular formula C5H6ClN3 It is a pyridine derivative where a chlorine atom is substituted at the third position and a hydrazine group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-hydrazinylpyridine can be synthesized through the reaction of 3-chloropyridine with hydrazine hydrate. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol. The reaction mixture is heated to facilitate the substitution of the chlorine atom by the hydrazine group, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-hydrazinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-4-hydrazinylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-chloro-4-hydrazinylpyridine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with nucleic acids, affecting gene expression and cellular function .

Comparison with Similar Compounds

  • 3-Chloro-2-hydrazinylpyridine
  • 4-Hydrazinylpyridine
  • 2-Hydrazinylpyridine

Comparison: 3-Chloro-4-hydrazinylpyridine is unique due to the specific positioning of the chlorine and hydrazine groups on the pyridine ring. This positioning influences its reactivity and interaction with other molecules. Compared to 3-chloro-2-hydrazinylpyridine, the 4-hydrazinyl derivative may exhibit different biological activities and chemical properties due to the difference in substitution pattern .

Properties

IUPAC Name

(3-chloropyridin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-4-3-8-2-1-5(4)9-7/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLPDTCXZOVJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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